2-Amino-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound with the molecular formula CHNO. It is characterized by an imidazole ring that is substituted with amino and carboxylic acid groups, making it a significant building block in organic synthesis and medicinal chemistry. The compound is also known for its potential biological activities, particularly in enzyme interactions and signaling pathways .
2-Amino-1H-imidazole-4,5-dicarboxylic acid is classified under carboxylic acids and heterocyclic compounds. Its structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylic acid can be achieved through several methods:
The synthesis typically requires controlled conditions to optimize yield and purity. For instance, the reaction conditions may involve maintaining specific temperature ranges and adjusting pH levels during various stages of the reaction.
The molecular structure of 2-Amino-1H-imidazole-4,5-dicarboxylic acid features an imidazole ring with two carboxyl groups (-COOH) and one amino group (-NH). This configuration allows for potential hydrogen bonding and interaction with biological targets.
2-Amino-1H-imidazole-4,5-dicarboxylic acid undergoes several types of chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that enhance the efficiency of the transformation while maintaining selectivity for desired products.
The mechanism of action for 2-Amino-1H-imidazole-4,5-dicarboxylic acid primarily involves its interaction with biological targets through the nitrogen atoms in its imidazole ring. This interaction can influence enzyme activity and cellular signaling pathways.
The compound acts as a ligand that can bind to metal ions and form complexes essential for catalytic activities. It also plays a role in modulating kinase activity, which is crucial for signal transduction processes within cells .
2-Amino-1H-imidazole-4,5-dicarboxylic acid has several scientific applications:
Traditional synthetic routes to 2-amino-1H-imidazole-4,5-dicarboxylic acid (CAS: 69579-53-9) and its derivatives typically involve multi-step condensation reactions starting from glyoxal, formaldehyde, and ammonia—a method inspired by Debus' early imidazole synthesis (1858). This approach yields the imidazole core but suffers from low efficiency (typically <30% yield) and limited functional group tolerance [2]. Modern optimizations employ protected glyoxal derivatives or α-hydroxyketones to improve regioselectivity. The dicarboxylic acid functionality allows direct derivatization via esterification or amidation; however, the 2-amino group requires protection (e.g., as tert-butyloxycarbonyl, BOC) during such reactions to prevent side products. Acid chlorides of imidazole-4,5-dicarboxylic acid serve as key intermediates for nucleophilic substitution, enabling the introduction of amide or ester groups at the 4- and 5-positions [10]. Despite their historical importance, these methods face challenges in achieving selective monosubstitution and often require chromatographic purification, limiting scalability.
Table 1: Traditional Synthesis Methods for Key Derivatives
Derivative | Starting Material | Key Reagent | Yield (%) | Reference |
---|---|---|---|---|
Diethyl 2-aminoimidazole-4,5-dicarboxylate | Imidazole-4,5-dicarbonyl dichloride | Ethanol | 65 | [10] |
2-Amino-1H-imidazole-4,5-dicarboxamide | Diethyl ester derivative | Ammonia (aq.) | 78 | [4] |
5-(tert-Butyl) 4-methyl ester | Dicarbonyl dichloride | tert-Butylamine/methanol | 52 | [10] |
Parallel synthesis has revolutionized the production of imidazole-4,5-dicarboxamide (I45DC) libraries, enabling rapid diversification for biological screening. A landmark study synthesized 126 dissymmetrically disubstituted I45DCs using pyrazine diacid chloride (1) as a key precursor [10]. The methodology involves two sequential amidation steps:
This approach leverages the inherent reactivity of the pyrazine ring, which undergoes selective nucleophilic attack at the 2,3-positions, followed by spontaneous imidazole ring reformation. The library members exhibit drug-like properties (avg. MW: 450 g/mol, clogP: 2.62) and intramolecular hydrogen bonding that mimics purine scaffolds—critical for targeting ATP-binding sites in kinases [10] [4].
Table 2: Parallel Synthesis Library Building Blocks and Outcomes
Amino Acid Ester (R₁, R₂) | Representative Alkanamine (HNR₃R₄) | Avg. Yield (%) | cLogP Range |
---|---|---|---|
Gly-OtBu (H, C(CH₃)₃) | Methylamine | 36 | 0.8–1.2 |
Ala-OBn (CH₃, CH₂Ph) | Benzylamine | 55 | 2.1–2.5 |
Leu-OtBu (CH₂CH(CH₃)₂, C(CH₃)₃) | R-1-Phenylethylamine | 90 | 3.0–3.4 |
Lys(Boc)-OtBu ((CH₂)₄NHBoc, C(CH₃)₃) | N-Boc-ethylenediamine | 65 | 1.5–1.9 |
2-(4-Carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (H₄CpIDC) and analogous ligands serve as versatile linkers for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs) with tunable porosity and luminescence. Under solvothermal conditions (80–160°C, 48–72h), H₄CpIDC reacts with Cd²⁺ or Zn²⁺ salts in the presence of auxiliary N-donor ligands (e.g., triazole, tetrazolyl derivatives), yielding structurally diverse networks [3] [7] [8]:
Table 3: Structural and Photophysical Properties of Representative MOFs/CPs
Complex | Metal | Dimensionality | Porosity (%) | Emission (nm) | Application Potential |
---|---|---|---|---|---|
[Cd₂(HCpIDC)(tz)(H₂O)₂]·H₂O | Cd(II) | 3D | 18.5 | 425 | Fe³⁺ sensing |
[Zn₅(HCpIDC)₂(trz)₄(H₂O)₂] | Zn(II) | 3D | 12.0 | 505 | CO₂ adsorption |
{[Cd(HL)(dib)₀.₅(H₂O)₂]·2H₂O}ₙ (H₃L=H₄CpIDC) | Cd(II) | 1D | N/A | 380 | Luminescent probe |
Functionalization of 2-aminoimidazole-4,5-dicarboxylic acid focuses on exploiting its carboxyl groups for amide bond formation while preserving the 2-amino group for hydrogen bonding. Key strategies include:
Table 4: Functionalization Building Blocks and Physicochemical Profiles
Functional Group | Representative Example | Molecular Weight (g/mol) | cLogP | Role in Scaffold |
---|---|---|---|---|
Amino Acid tert-Butyl Ester | Leu-OtBu | 316 (for intermediate) | 2.8 | Solubility enhancement |
Primary Aliphatic Amine | n-Butylamine | 282 (final compound) | 1.9 | Hydrophobicity modulation |
Chiral Benzylamine | (R)-1-Phenylethylamine | 374 (final compound) | 3.1 | Stereoselective recognition |
N-Boc-Protected Diamine | N-Boc-ethylenediamine | 437 (final compound) | 1.2 | Polyvalent binding capability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7